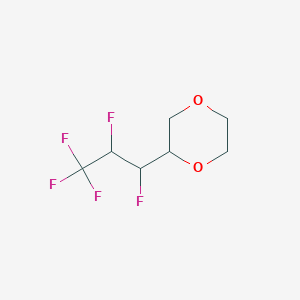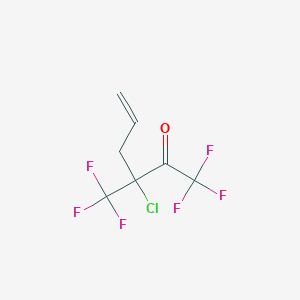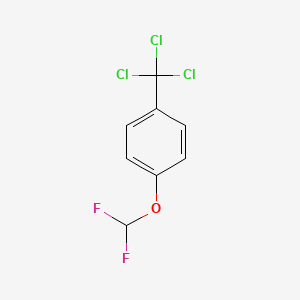
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane (PFPD) is a fluorinated organic compound that has been extensively studied due to its potential applications in various scientific research fields. PFPD is a colorless, non-volatile liquid with a relatively low boiling point and is a derivative of dioxane, a cyclic ether. It is a member of the pentafluoropropanol family and has been studied for its potential applications in organic synthesis, as an additive for liquid chromatography, and as a reagent for chemical reactions.
Mécanisme D'action
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a polar compound that can interact with other molecules in its vicinity. It is believed to act as a Lewis acid, forming a complex with the nucleophile and causing the reaction to proceed. It is also believed to act as a nucleophile, forming a complex with the electrophile and allowing the reaction to take place.
Biochemical and Physiological Effects
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been studied for its potential effects on biochemical and physiological processes. Studies have shown that 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy. In addition, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been shown to reduce inflammation and has been studied for its potential use in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane in laboratory experiments is its low boiling point, which allows it to be easily handled and stored. Additionally, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is relatively non-toxic and has a low vapor pressure, making it suitable for use in a variety of laboratory settings. However, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is a relatively expensive compound, and its reactivity can be affected by its environment, making it difficult to control in some experiments.
Orientations Futures
Future research on 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane could focus on exploring its potential applications in drug delivery, as well as its potential use in the treatment of diseases. Additionally, further research could be conducted to explore its potential as a catalyst in chemical reactions, as well as its ability to interact with other molecules in its vicinity. Finally, research could also be conducted to explore the potential of 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane as a reagent for organic synthesis, as well as its potential to form stable complexes with other molecules.
Méthodes De Synthèse
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be synthesized by the reaction of 1,4-dioxane and pentafluoropropanol in the presence of a catalyst, such as sulfuric acid. The reaction is exothermic and proceeds at a relatively low temperature. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent the formation of byproducts. The reaction is typically complete within a few hours and yields a product that is high in purity.
Applications De Recherche Scientifique
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane has been used in various scientific research fields, such as organic synthesis, liquid chromatography, and chemical reactions. It has been used as a reagent in organic synthesis to produce a wide range of compounds, including pharmaceuticals, pesticides, and food additives. In liquid chromatography, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane is used as an additive to improve the resolution of chromatograms. In chemical reactions, 2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane can be used as a reagent to catalyze the formation of a wide range of products.
Propriétés
IUPAC Name |
2-(1,2,3,3,3-pentafluoropropyl)-1,4-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c8-5(6(9)7(10,11)12)4-3-13-1-2-14-4/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZZIJAHDTUOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CO1)C(C(C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2,3,3,3-Pentafluoropropyl)-1,4-dioxane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)












![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)